molecular formula C19H18FN3S B14139583 N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide CAS No. 488087-11-2

N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide

Cat. No.: B14139583
CAS No.: 488087-11-2
M. Wt: 339.4 g/mol
InChI Key: WLTRZYJECILGQH-UHFFFAOYSA-N
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Description

N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide: is a complex organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with a benzyl group, a fluorine atom, and a carbothioamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as atom-economical reactions, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

488087-11-2

Molecular Formula

C19H18FN3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide

InChI

InChI=1S/C19H18FN3S/c20-14-6-7-17-15(10-14)16-12-23(9-8-18(16)22-17)19(24)21-11-13-4-2-1-3-5-13/h1-7,10,22H,8-9,11-12H2,(H,21,24)

InChI Key

WLTRZYJECILGQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=S)NCC4=CC=CC=C4

solubility

5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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